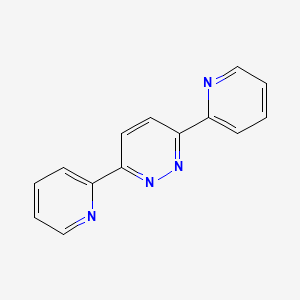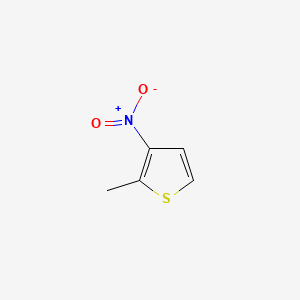![molecular formula C23H22O7 B2515677 Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 847859-81-8](/img/structure/B2515677.png)
Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate is a chemical compound that appears to be related to the family of 4-hydroxybenzoate esters. These esters, including methyl, ethyl, and propyl 4-hydroxybenzoates, are known for their preservative properties and are widely used in various industries such as food, cosmetics, and pharmaceuticals . The specific compound seems to be a derivative with a more complex structure, possibly designed for specialized applications.
Synthesis Analysis
The synthesis of related compounds, such as 4-hydroxybenzoate esters, typically involves esterification reactions. For instance, Steglich esterification has been used to produce compounds with similar structures, as seen in the synthesis of 4-[3-(pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate . Although the exact synthesis method for this compound is not detailed in the provided papers, it is likely that a similar esterification reaction could be employed, possibly involving the coupling of a 4-oxochromen-3-yl moiety with a propyl 4-hydroxybenzoate derivative.
Molecular Structure Analysis
The molecular structure of related compounds, such as propyl 4-hydroxybenzoate, has been characterized using techniques like single crystal X-ray diffraction (XRD) and Fourier Transform Infrared spectroscopy (FTIR) . These techniques help in identifying the functional groups present and confirming the crystal structure of the compound. For the compound , similar analytical methods would be essential to determine its precise molecular structure and confirm the presence of the 4-oxochromen-3-yl and 2-methylpropanoyloxy groups.
Chemical Reactions Analysis
The 4-hydroxybenzoate esters are known to undergo hydrolysis and decarboxylation reactions, especially under alkaline conditions or at elevated temperatures . The kinetics of these reactions have been studied, providing insights into the stability of these compounds under various conditions. The this compound may also be susceptible to similar reactions, with the potential for hydrolysis of the ester bond and subsequent decarboxylation, depending on the environmental pH and temperature.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxybenzoate esters have been extensively studied. These compounds exhibit stability under certain pH ranges, which is crucial for their use as preservatives . Analytical methods such as microemulsion electrokinetic chromatography (MEEKC), liquid chromatography, and gas chromatography have been developed to quantify these esters in various formulations, indicating their chemical behavior in different media . The this compound would likely have unique properties due to its structure, and its physical and chemical properties would need to be analyzed using similar or more advanced techniques to understand its behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Metabolism and Environmental Fate
- Paraben Metabolism : Parabens, including compounds structurally related to Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate, undergo metabolism primarily through esterase-mediated hydrolysis and subsequent glucuronidation. This metabolism suggests limited bioaccumulation potential in human tissues (Abbas et al., 2010).
- Environmental Presence and Degradation : Parabens, due to their extensive use in consumer products, have been ubiquitously detected in aquatic environments. Their fate, behavior, and potential endocrine-disrupting effects in water bodies have been extensively reviewed, highlighting the need for further research on their by-products and degradation mechanisms (Haman et al., 2015).
Analytical Detection and Environmental Impact
- Detection in Biological Samples : Advanced analytical techniques have been developed to measure parabens and other environmental phenols in human milk, indicating the widespread exposure and potential risk to infants. This underscores the importance of monitoring and assessing exposure levels to ensure safety (Ye et al., 2008).
- Effects on Adipocyte Differentiation : Research has demonstrated that parabens, including propylparaben, can promote adipogenesis in murine cells, suggesting a potential link to obesity. This effect is mediated through activation of specific receptors, although the exact mechanisms remain to be fully elucidated (Hu et al., 2013).
- Photodegradation Studies : Studies on the photodegradation of parabens, including propylparaben, have elucidated the kinetics, by-products, and efficiency of various treatment methods, which are crucial for understanding their persistence and transformation in the environment (Gmurek et al., 2015).
Safety and Toxicological Profile
- Safety Assessments : Comprehensive reviews of propyl paraben's safety profile have been conducted, considering its widespread use in foods, drugs, and cosmetics. These assessments focus on its absorption, metabolism, acute and chronic toxicity, and potential for endocrine disruption, providing a basis for regulatory and safety standards (Soni et al., 2001).
Eigenschaften
IUPAC Name |
propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-4-11-27-23(26)15-5-7-16(8-6-15)29-20-13-28-19-12-17(30-22(25)14(2)3)9-10-18(19)21(20)24/h5-10,12-14H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUNHXFLMYUGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)
![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)


![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)
![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)

![Ethyl 2-[8-(2-furylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/structure/B2515612.png)

![5-[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2515617.png)